3-Bromoquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoquinoline-8-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the 3-position and a carboxamide group at the 8-position of the quinoline ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-8-carboxamide typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The carboxamide group can be introduced using reagents like ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
3-Bromoquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-8-quinoline Carboxamides: These compounds are known for their inhibitory activity against NAD-hydrolyzing enzymes.
8-Methoxycoumarin-3-Carboxamides: These compounds exhibit potent anticancer activity against liver cancer cells
Uniqueness: 3-Bromoquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxamide group make it a versatile compound for various applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-8(10(12)14)9(6)13-5-7/h1-5H,(H2,12,14) |
InChI Key |
PEJYIMPKMBACHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.